![molecular formula C20H26N2O B3483112 2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol](/img/structure/B3483112.png)
2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol
Overview
Description
“2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” is a compound that is related to a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . The compound is also related to 2- {2- [4- (diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol”, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be analyzed based on its related compounds. For instance, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of CHNO, an average mass of 174.241 Da, and a monoisotopic mass of 174.136826 Da .
Chemical Reactions Analysis
The chemical reactions of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be inferred from the reactions of related compounds. For example, aldehydes and ketones react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in addition-elimination (or condensation) reactions . Diisocyanates, which have two NCO groups as their key reactive sites, also undergo various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be inferred from related compounds. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has an average mass of 174.241 Da and a monoisotopic mass of 174.136826 Da .
properties
IUPAC Name |
2-[4-(2,2-diphenylethyl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-16-15-21-11-13-22(14-12-21)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,23H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBZEWVJFRZSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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